4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one
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Overview
Description
4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one is a synthetic organic compound characterized by a pyrrolidinone ring substituted with a methoxy and trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a lactam.
Substitution on the Phenyl Ring: The introduction of the methoxy and trifluoromethyl groups on the phenyl ring can be achieved through electrophilic aromatic substitution reactions. Common reagents for these substitutions include methoxybenzene and trifluoromethylbenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, particularly at positions ortho and para to the methoxy and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Its unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used in studies investigating the effects of trifluoromethyl and methoxy substituents on biological activity.
Mechanism of Action
The mechanism of action of 4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the methoxy group can influence its electronic properties and reactivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-[3-methoxyphenyl]pyrrolidin-2-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one: Lacks the methoxy group, affecting its reactivity and binding affinity.
4-[3-methoxy-4-(methyl)phenyl]pyrrolidin-2-one: Substitution of the trifluoromethyl group with a methyl group, altering its electronic properties.
Uniqueness
4-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications.
Properties
CAS No. |
2228548-68-1 |
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Molecular Formula |
C12H12F3NO2 |
Molecular Weight |
259.2 |
Purity |
95 |
Origin of Product |
United States |
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